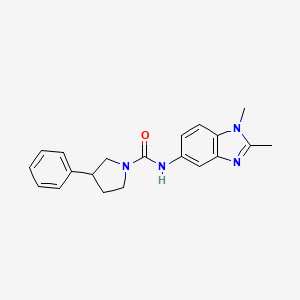![molecular formula C16H16BrNO5 B4068062 [2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol](/img/structure/B4068062.png)
[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Overview
Description
[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol is an organic compound that features a complex aromatic structure This compound is characterized by the presence of bromine, ethoxy, nitrophenyl, and methoxy groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an ethoxy-substituted phenyl compound, followed by the introduction of the nitrophenyl and methoxy groups through electrophilic aromatic substitution reactions. The final step usually involves the reduction of a nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: Similar structure but lacks the ethoxy and nitrophenyl groups.
5-Ethoxy-2-nitrophenol: Similar structure but lacks the bromine and methoxy groups.
4-Nitrophenylmethanol: Similar structure but lacks the bromine, ethoxy, and methoxy groups.
Uniqueness
[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5/c1-2-22-15-7-12(9-19)14(17)8-16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-8,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMNZYKBSGMOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(3-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4067984.png)
![7-(cyclopropylmethyl)-2-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4068000.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068008.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide](/img/structure/B4068010.png)

![1-(4-{[(2-Methylphenyl)carbamoyl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4068021.png)
![2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4068032.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione](/img/structure/B4068042.png)
![2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide](/img/structure/B4068057.png)
![Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate](/img/structure/B4068060.png)
![1-{4-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}ethanone](/img/structure/B4068070.png)
![2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B4068076.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B4068079.png)
![4-[4-(allyloxy)-3-chlorophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068084.png)
